molecular formula C9H14N2O B8506070 2-[(6-Methyl-pyridin-2-ylmethyl)-amino]-ethanol

2-[(6-Methyl-pyridin-2-ylmethyl)-amino]-ethanol

Cat. No. B8506070
M. Wt: 166.22 g/mol
InChI Key: OUSSJHLWMVJZGG-UHFFFAOYSA-N
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Patent
US08003654B2

Procedure details

prepared as 2-[(6-methyl-pyridin-2-ylmethyl)-amino]-ethanol but reaction with pyridine-2-carboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[N:7]=[C:6]([CH2:8][NH:9][CH2:10][CH2:11][OH:12])[CH:5]=[CH:4][CH:3]=1.N1C=CC=CC=1C=O>>[N:7]1[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=1[CH2:8][NH:9][CH2:10][CH2:11][OH:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=N1)CNCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)CNCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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